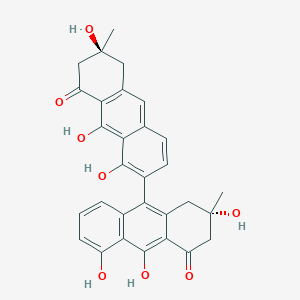
Peroxisomicine a1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxisomicine a1 is a natural product that has been isolated from the fermentation broth of the actinomycete Streptomyces. It has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. The compound has generated significant interest among researchers due to its potential for drug development.
Mécanisme D'action
The exact mechanism of action of peroxisomicine a1 is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Peroxisomicine a1 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of peroxisomicine a1 for lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, the compound is difficult to synthesize and is not readily available in large quantities, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on peroxisomicine a1. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for research and drug development. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Finally, there is also potential for research on the use of peroxisomicine a1 as an antibiotic, due to its potent antibacterial and antifungal properties.
Méthodes De Synthèse
The synthesis of peroxisomicine a1 is a challenging task due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product or a precursor molecule to obtain the desired compound.
Applications De Recherche Scientifique
Peroxisomicine a1 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
110270-61-6 |
|---|---|
Nom du produit |
Peroxisomicine a1 |
Formule moléculaire |
C30H26O8 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
(3S)-3,8,9-trihydroxy-3-methyl-7-[(2S)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30-/m0/s1 |
Clé InChI |
FBPZAGOTWAVQJH-KYJUHHDHSA-N |
SMILES isomérique |
C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |
Synonymes |
Karwinskia toxin T-514 Peroxisomicine a1 T-514 toxin 514, Karwinskia |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



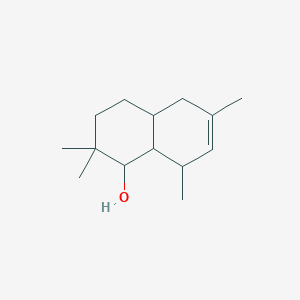
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

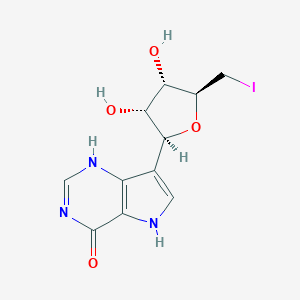
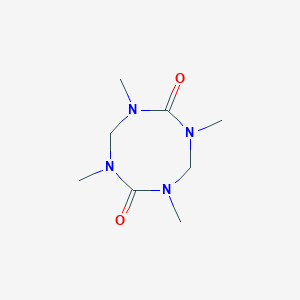
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
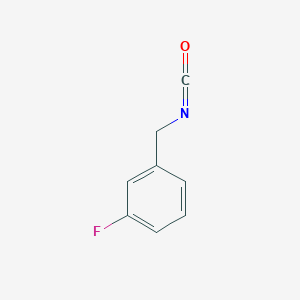
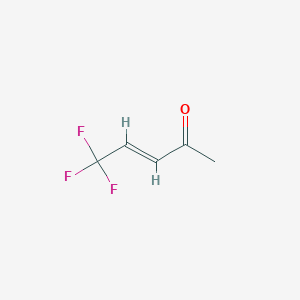
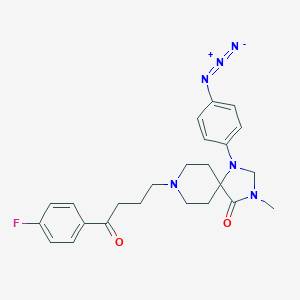

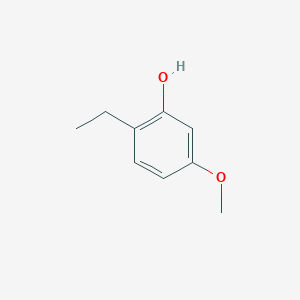
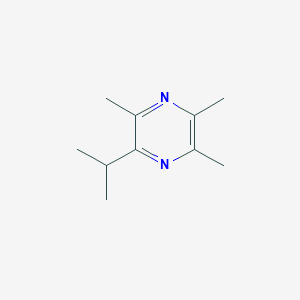
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)